

# Application Notes and Protocols for PQ Grass Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The following information is derived from publicly available clinical trial data for "PQ Grass," an investigational allergoid immunotherapy for the treatment of allergic rhinitis. The designation "PQ-69" did not yield specific results in the conducted research. The information provided here is for research and informational purposes only and should not be considered as medical advice or a substitute for professional guidance.

## Introduction

PQ Grass is a subcutaneous immunotherapy product currently under development for the treatment of seasonal allergic rhinitis triggered by grass pollen.[1][2] It is an allergoid-based therapy composed of extracts from 13 different grass species. This formulation is designed to be administered in a pre-seasonal course of six injections.[1][3]

## **Dosage and Administration**

Clinical trials have investigated a specific dosage regimen for PQ Grass, which involves a cumulative dose of 27,600 standardized units (SU).[1][3][4] The administration schedule is designed with an initial weekly updosing phase followed by monthly maintenance injections.[1]

Table 1: PQ Grass Administration Schedule from Phase III Clinical Trial[3]



| Injection Number      | Dosing Schedule            | Dosage (SU) |
|-----------------------|----------------------------|-------------|
| 1                     | Week 1                     | 900         |
| 2                     | Week 2                     | 2700        |
| 3                     | Week 3                     | 6000        |
| 4                     | Week 7 (4 weeks after V3)  | 6000        |
| 5                     | Week 11 (4 weeks after V4) | 6000        |
| 6                     | Week 15 (4 weeks after V5) | 6000        |
| Total Cumulative Dose | 27,600                     |             |

## **Clinical Efficacy and Safety**

A pivotal Phase III randomized, double-blind, placebo-controlled clinical trial (PQGrass306) was conducted to assess the efficacy and safety of PQ Grass in adults with seasonal allergic rhinitis.[2][3]

Table 2: Summary of Primary Efficacy Endpoint in PQGrass306 Trial[1][2][3]

| Endpoint         | PQ Grass<br>Group | Placebo Group | Relative<br>Difference | p-value |
|------------------|-------------------|---------------|------------------------|---------|
| EAACI            |                   |               |                        |         |
| Combined         |                   |               |                        |         |
| Symptom and      | -                 | -             | -20.3%                 | 0.0005  |
| Medication Score |                   |               |                        |         |
| (CSMS)           |                   |               |                        |         |

The trial demonstrated a statistically significant and clinically meaningful reduction in allergy symptoms and medication use in the PQ Grass group compared to placebo.[1][2][3] The treatment was also found to be well-tolerated with no unexpected safety signals.[2][3]

## **Mechanism of Action**



The therapeutic effect of PQ Grass is believed to be mediated through the induction of allergen-specific blocking antibodies, primarily of the IgG4 subclass.[1][3] This immunological shift is thought to inhibit the IgE-mediated allergic response.

Caption: Proposed mechanism of action for PQ Grass immunotherapy.

# Experimental Protocols Phase III Clinical Trial Design (PQGrass306)

A detailed protocol for a pivotal Phase III clinical trial provides a framework for evaluating the efficacy and safety of PQ Grass.

Objective: To assess the efficacy and safety of a cumulative dose of 27,600 SU of PQ Grass compared to placebo in adult subjects with seasonal allergic rhinitis due to grass pollen.[3]

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial. [2][3]

Participant Population: Adults aged 18-65 years with a clinical history of moderate to severe seasonal allergic rhinitis to grass pollen.[2][3]

#### Treatment Protocol:

- Screening Period: Confirm eligibility of participants.
- Randomization: Assign participants in a 1:1 ratio to receive either PQ Grass or placebo.[3]
- Treatment Period: Administer 6 subcutaneous injections according to the schedule outlined in Table 1.
- Observation Period: Monitor participants during the grass pollen season, collecting data on symptoms and medication use.
- Follow-up: Conduct safety follow-up assessments.

Primary Endpoint: The primary efficacy endpoint was the European Academy of Allergy and Clinical Immunology (EAACI) Combined Symptom and Medication Score (CSMS) averaged



over the peak grass pollen season.[2][3]

Caption: Workflow of the PQGrass306 pivotal Phase III trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Six Injections of Modified Adjuvanted PQ Grass Is Effective and Well-Tolerated in a Pivotal Phase III Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six Injections of Modified Adjuvanted PQ Grass Is Effective and Well-Tolerated in a Pivotal Phase III Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PQ Grass Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571721#pq-69-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com